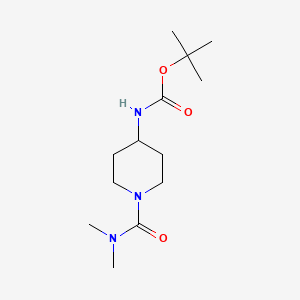

tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate

Descripción

tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate (CAS: 873537-34-9) is a piperidine-derived carbamate compound featuring a dimethylcarbamoyl substituent at the 1-position of the piperidine ring. Its molecular weight is 270.37 g/mol, with a purity of 95% . The compound is synthesized via acylation of tert-butyl piperidin-4-ylcarbamate, a common intermediate in medicinal chemistry, as demonstrated in analogous reactions involving acetyl chloride or other acylating agents . The dimethylcarbamoyl group enhances steric and electronic properties, making it relevant for drug discovery, particularly in enzyme inhibition (e.g., JAK1 inhibitors) .

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[1-(dimethylcarbamoyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O3/c1-13(2,3)19-11(17)14-10-6-8-16(9-7-10)12(18)15(4)5/h10H,6-9H2,1-5H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFLIFIOSXIFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylcarbamoyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate or carbamoyl groups.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the existing substituents under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Mecanismo De Acción

The mechanism of action of tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between tert-butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate and analogous piperidine carbamates:

Key Findings :

Structural Variations: Dimethylcarbamoyl vs. Tetrahydrofuran Carbonyl: The oxygen-rich substituent in the tetrahydrofuran derivative (CAS: 1286208-31-8) may enhance solubility and hydrogen-bonding interactions with biological targets . Halogenated Benzyl Groups: Compounds like tert-butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate exhibit higher molecular weights and lipophilicity, favoring interactions with hydrophobic enzyme pockets .

Synthetic Accessibility :

- The target compound is synthesized via straightforward acylation of tert-butyl piperidin-4-ylcarbamate . In contrast, halogenated derivatives (e.g., 2-chlorobenzyl) require additional steps, such as alkylation with benzyl halides, which may reduce yield .

Biological Relevance :

- The dimethylcarbamoyl group is frequently employed in kinase inhibitors due to its ability to occupy ATP-binding pockets .

- Pyridinylmethyl analogs (e.g., CAS: 1152424-96-8) were discontinued, likely due to synthesis complexity or poor pharmacokinetics .

Physical Properties :

- Polar substituents (e.g., methoxy(methyl)carbamoyl) improve aqueous solubility, while halogenated or aromatic groups enhance lipid bilayer penetration .

Actividad Biológica

tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate (CAS No. 873537-34-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a dimethylcarbamoyl moiety. Its molecular formula is with a molecular weight of 230.32 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂N₂O₃ |

| Molecular Weight | 230.32 g/mol |

| CAS Number | 873537-34-9 |

The biological activity of tert-butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, particularly those related to the NLRP3 inflammasome. This mechanism is significant in modulating inflammatory responses and could have implications for diseases characterized by excessive inflammation.

Antimicrobial Activity

Studies have demonstrated that tert-butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate exhibits potent antimicrobial properties against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) for these pathogens range from 0.78 to 3.125 µg/mL, indicating its efficacy comparable to last-resort antibiotics like vancomycin and linezolid .

Cytotoxicity and Selectivity

In vitro assays have shown that the compound displays selective cytotoxicity against bacterial cells while sparing mammalian cells such as lung MCR-5 and skin BJ fibroblast cell lines. This selectivity is crucial for minimizing potential side effects in therapeutic applications .

Study on NLRP3 Inhibition

A pivotal study investigated the effects of tert-butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate on the NLRP3 inflammasome activation in THP-1 macrophages. The compound was found to significantly reduce IL-1β release and pyroptotic cell death when cells were stimulated with lipopolysaccharide (LPS) followed by ATP treatment. The results indicated a dose-dependent inhibition, with effective concentrations around 10 µM .

Comparative Analysis

A comparative analysis with structurally similar compounds revealed that tert-butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate possesses unique properties that enhance its biological activity. For instance, modifications to the piperidine structure or substituents can drastically alter the compound's efficacy against specific bacterial strains or its overall safety profile .

Q & A

Q. Key Considerations :

- Solvent choice (e.g., dichloromethane for solubility) .

- Catalytic bases (triethylamine) to neutralize HCl byproducts .

- Reaction monitoring via TLC or HPLC to confirm intermediate formation.

Advanced: How can reaction conditions be optimized to mitigate side reactions during the coupling step?

Answer:

Optimization strategies include:

- Temperature control : Maintain 0–5°C during exothermic reactions (e.g., acyl chloride additions) to prevent decomposition .

- Stoichiometric adjustments : Use a 1.2–1.5 molar excess of dimethylcarbamoyl chloride to ensure complete reaction while minimizing unreacted reagent .

- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid moisture-induced hydrolysis of reactive intermediates .

Q. Example NMR Data (Hypothetical) :

- BOC tert-butyl protons: δ 1.4 ppm (singlet).

- Piperidine ring protons: δ 3.2–3.8 ppm (multiplet).

Advanced: How can researchers resolve contradictions in reported solubility or stability data across studies?

Answer:

- Controlled reproducibility : Replicate experiments under standardized conditions (solvent, temperature, humidity) .

- Advanced characterization : Use dynamic light scattering (DLS) to assess aggregation or DSC for thermal stability profiling .

- Literature cross-validation : Compare data with structurally analogous compounds (e.g., tert-butyl piperidine derivatives) to identify trends .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .

- Desiccation : Use silica gel packs to avoid moisture absorption .

- Light protection : Amber vials to limit photodegradation .

Advanced: What strategies enable selective functionalization of the piperidine ring without disrupting the BOC or carbamoyl groups?

Answer:

- Protecting group orthogonality : Leverage acid-labile BOC groups (stable under basic/neutral conditions) to allow modifications at other sites .

- Regioselective reagents : Use bulky electrophiles (e.g., trityl chloride) to target less hindered positions on the piperidine ring .

- Catalytic methods : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) for C–H functionalization .

Basic: How is the compound typically purified after synthesis?

Answer:

- Column chromatography : Silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

- Centrifugation : Remove insoluble byproducts after aqueous workup .

Advanced: What computational methods aid in predicting the compound’s reactivity or biological activity?

Answer:

- DFT calculations : Model transition states for reactions (e.g., carbamoyl group hydrolysis) .

- Molecular docking : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

- QSAR models : Corrogate structural features (e.g., logP, H-bond donors) with observed activity .

Advanced: How can researchers validate the compound’s role as a synthetic intermediate in drug discovery?

Answer:

- Derivatization studies : Synthesize analogs (e.g., nitro-to-amine reduction) and assess pharmacological activity .

- Mechanistic profiling : Use kinetic studies (e.g., LC-MS reaction monitoring) to confirm intermediate reactivity .

- Collaborative benchmarking : Compare synthetic efficiency with alternative intermediates (e.g., tert-butyl vs. benzyl carbamates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.